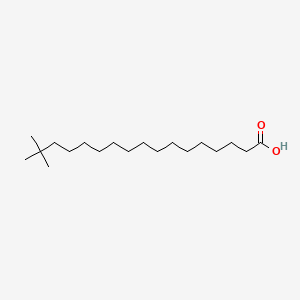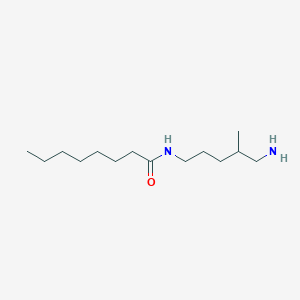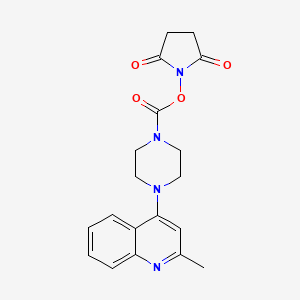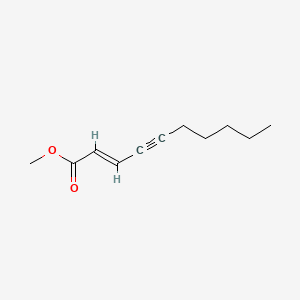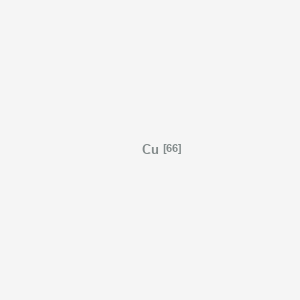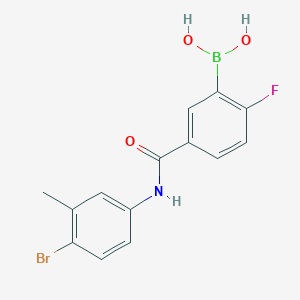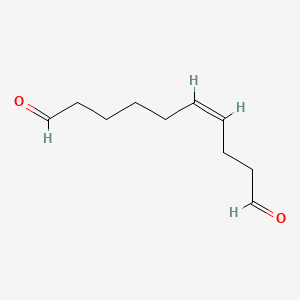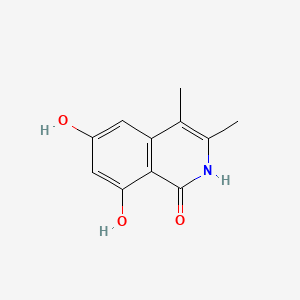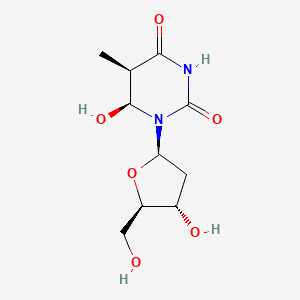
Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,6S)-5,6-Dihydro-6-hydroxythymidine is a derivative of thymidine, a nucleoside component of DNA This compound is characterized by the presence of hydroxyl groups at the 5 and 6 positions of the thymidine molecule, which significantly alters its chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5R,6S)-5,6-Dihydro-6-hydroxythymidine typically involves the reduction of thymidine using specific reducing agents. One common method includes the use of sodium borohydride (NaBH4) in an aqueous solution, which selectively reduces the double bond in the thymidine molecule to form the dihydro derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of thymidine to (5R,6S)-5,6-Dihydro-6-hydroxythymidine .
Types of Reactions:
Oxidation: (5R,6S)-5,6-Dihydro-6-hydroxythymidine can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 5,6-dihydroxy-5,6-dihydrothymidine derivatives with carbonyl groups.
Reduction: Fully saturated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
科学的研究の応用
(5R,6S)-5,6-Dihydro-6-hydroxythymidine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on nucleosides.
Biology: Investigated for its role in DNA repair mechanisms and its potential to induce mutations.
Medicine: Explored for its potential use in antiviral therapies and as a biomarker for oxidative DNA damage.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (5R,6S)-5,6-Dihydro-6-hydroxythymidine involves its incorporation into DNA, where it can cause structural distortions due to the presence of hydroxyl groups. These distortions can interfere with DNA replication and repair processes, leading to potential mutations. The compound can also act as a substrate for DNA repair enzymes, providing insights into the mechanisms of DNA damage recognition and repair .
類似化合物との比較
Thymidine: The parent compound, lacking the hydroxyl groups at the 5 and 6 positions.
5,6-Dihydrothymidine: A similar compound without the hydroxyl groups.
5-Hydroxymethyl-2’-deoxyuridine: Another nucleoside derivative with hydroxyl modifications.
Uniqueness: (5R,6S)-5,6-Dihydro-6-hydroxythymidine is unique due to its specific stereochemistry and the presence of hydroxyl groups, which significantly impact its chemical reactivity and biological interactions. This compound’s ability to induce DNA structural changes and its role in DNA repair mechanisms make it a valuable tool in scientific research .
特性
CAS番号 |
32926-52-6 |
|---|---|
分子式 |
C10H16N2O6 |
分子量 |
260.24 g/mol |
IUPAC名 |
(5R,6S)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9-/m0/s1 |
InChIキー |
YJLDZGKIGNIAQO-DJFHCUHBSA-N |
異性体SMILES |
C[C@@H]1[C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
